molecular formula C10H17NS B13276408 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine

1-(2,5-Dimethylthiophen-3-yl)butan-1-amine

Cat. No.: B13276408
M. Wt: 183.32 g/mol
InChI Key: KZZFQFIUEIIIQY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a butan-1-amine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylthiophene.

    Alkylation: The thiophene ring is alkylated using a suitable alkylating agent to introduce the butan-1-amine group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification: Industrial purification methods such as distillation, crystallization, or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylthiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

    Chemical Interactions: Undergoing chemical reactions that lead to the formation of active metabolites.

Comparison with Similar Compounds

1-(2,5-Dimethylthiophen-3-yl)butan-1-amine can be compared with other similar compounds, such as:

    1-(2,5-Dimethylthiophen-3-yl)butan-1-one: A ketone derivative with different chemical properties and reactivity.

    1-(2,5-Dimethylthiophen-3-yl)propan-1-one: A shorter-chain analog with distinct physical and chemical characteristics.

    1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one: An unsaturated analog with unique reactivity.

The uniqueness of this compound lies in its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)butan-1-amine

InChI

InChI=1S/C10H17NS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5,11H2,1-3H3

InChI Key

KZZFQFIUEIIIQY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(SC(=C1)C)C)N

Origin of Product

United States

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